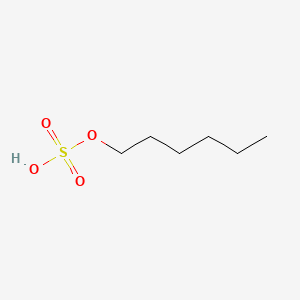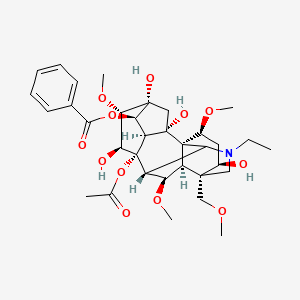
Aconifine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aconifine is a diterpenoid that is aconitine bearing a 10-hydroxy substituent. It derives from an aconitine. It derives from a hydride of an aconitane.
Applications De Recherche Scientifique
Hemodynamic and Arrhythmogenic Effects
Aconifine, when applied to the left atria of cats, has shown significant arrhythmogenic and hemodynamic effects, including dysrhythmias and a cardiodepressant action. Pretreatment with atropine and amiodarone modifies the responses, indicating a potential for studying supraventricular dysrhythmias and cardiovascular pharmacology (Winslow, 1981).
Toxicology and Detoxification
Aconifine's dual nature as a useful drug and a toxic substance in Traditional Chinese Medicine is notable. It has been used for anti-inflammation and anti-arrhythmia but also poses risks of poisoning. Modern scientific methods are employed to understand and optimize the detoxification processes of Aconitum herbs (Chan et al., 2021).
Developmental Toxicity in Zebrafish Embryos
Recent studies have explored aconitine's (AC) developmental toxicity in zebrafish embryos. AC exposure impairs cardiac, liver, and neurodevelopment and induces oxidative stress and ROS-mediated mitochondrial apoptosis. This highlights its relevance in toxicology and developmental biology research (Xia et al., 2021).
Pharmacokinetic Studies
Aconifine's pharmacokinetic properties are vital for understanding its bioactivity and safety. Studies have shown the relationship between cytochrome P450 proteins, efflux transporters, and the bioavailability of Aconitum alkaloids, providing insights into their metabolism and detoxification in vivo (Mi et al., 2021).
Influence on Cytochrome P450 3A
Investigations into the interaction of aconitine with cytochrome P450 3A (CYP3A) provide valuable information for drug-drug interaction studies and pharmacology. Understanding how aconitine modulates CYP3A is crucial for predicting drug interactions and ensuring the safe use of aconitine-containing medicines (Zhu et al., 2013).
Propriétés
Nom du produit |
Aconifine |
|---|---|
Formule moléculaire |
C34H47NO12 |
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
Clé InChI |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
SMILES isomérique |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES canonique |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



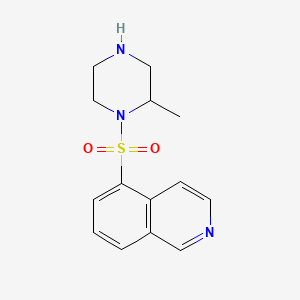
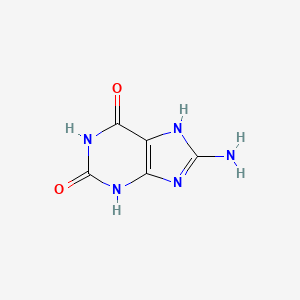

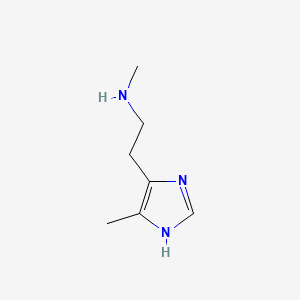

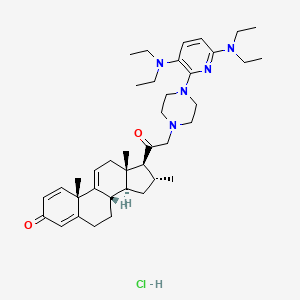
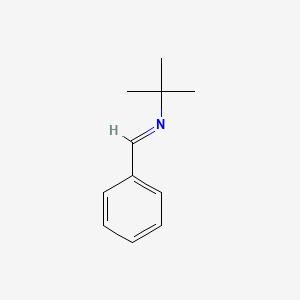
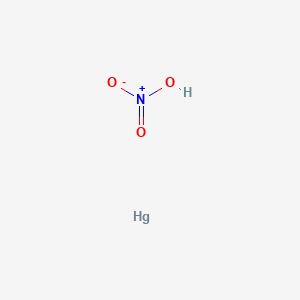



![12H-Benzo[a]phenothiazine](/img/structure/B1206107.png)
